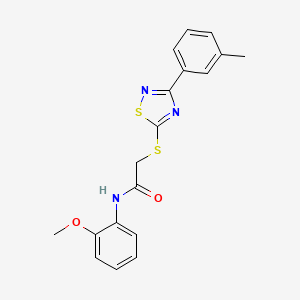
N-(2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as MTDT, is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Structure-Activity Relationships in Drug Development
Thiazole and thiadiazole derivatives have been synthesized and evaluated for their potential as selective human adenosine A3 receptor antagonists. A study found that modifications to these compounds, such as methoxy group positioning and acetyl or propionyl substitutions, significantly enhanced their affinity and selectivity for adenosine A3 receptors. These findings could contribute to the development of new therapeutic agents targeting various conditions mediated by adenosine receptors, including cardiovascular diseases, neurological disorders, and cancer (Jung et al., 2004).
Anticancer Applications
Research into N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives explored their synthesis and in vitro cytotoxicity as potential anticancer agents. These derivatives exhibited notable cytotoxic activities against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer, although not surpassing the activity of doxorubicin. The study highlights the promise of thiadiazole derivatives in cancer research, pointing towards new avenues for the development of anticancer drugs (Mohammadi-Farani et al., 2014).
Antimicrobial and Antioxidant Properties
Another study focused on the synthesis of thiadiazole and selenadiazole derivatives, examining their antioxidant, antimicrobial, and toxic properties. These compounds showed varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antioxidant properties. Such research underscores the potential of thiadiazole derivatives in developing new antimicrobial and antioxidant agents, which could have applications in treating infectious diseases and mitigating oxidative stress-related conditions (Al-Khazragie et al., 2022).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-6-5-7-13(10-12)17-20-18(25-21-17)24-11-16(22)19-14-8-3-4-9-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPWWJWWKKJTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

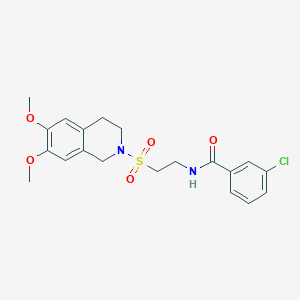
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
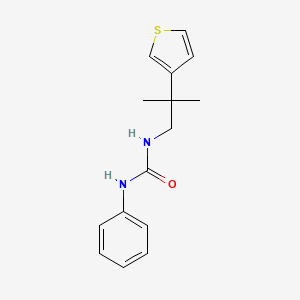
![N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2977105.png)

![4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2977111.png)
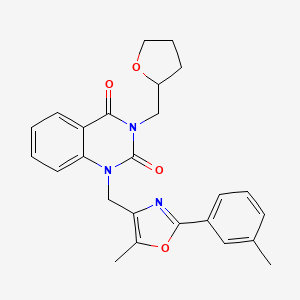

![1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B2977116.png)
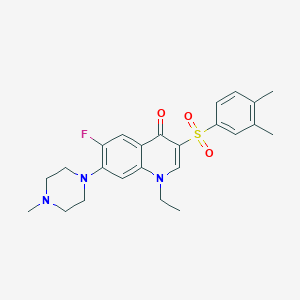
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977119.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2977120.png)